molecular formula C23H19ClFN5O3S B11199043 3-((2-((4-chloro-2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-((2-((4-chloro-2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11199043
M. Wt: 499.9 g/mol
InChI Key: NGYWOCVROXNMSW-UHFFFAOYSA-N
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Description

“3-({[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE” is a complex organic compound that features a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable triazole precursor.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the intermediate with the 3-fluorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbamoyl group would yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolopyridine core is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(4-Chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • 3-({[(4-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Uniqueness

The uniqueness of “3-({[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE” lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H19ClFN5O3S

Molecular Weight

499.9 g/mol

IUPAC Name

3-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C23H19ClFN5O3S/c1-13-8-18(19(33-2)10-17(13)24)27-21(31)12-34-23-29-28-20-7-6-14(11-30(20)23)22(32)26-16-5-3-4-15(25)9-16/h3-11H,12H2,1-2H3,(H,26,32)(H,27,31)

InChI Key

NGYWOCVROXNMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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